dl-ornithine hydrobromide

描述

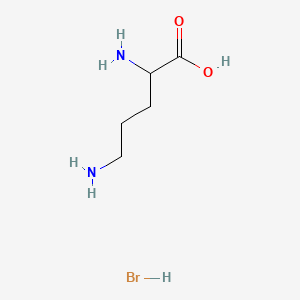

dl-ornithine hydrobromide is a chemical compound with the molecular formula C5H13BrN2O2This compound is soluble in water and forms monoclinic crystals through hydrogen bonding .

准备方法

Synthetic Routes and Reaction Conditions

dl-ornithine hydrobromide can be synthesized through the reaction of 2,5-diaminopentanoic acid with hydrobromic acid. The reaction typically involves dissolving 2,5-diaminopentanoic acid in water, followed by the addition of hydrobromic acid under controlled temperature conditions to form the hydrobromide salt .

Industrial Production Methods

Industrial production of 2,5-diaminopentanoic acid hydrobromide involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

dl-ornithine hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2,5-diaminopentanoic acid, such as oxo derivatives, simpler amines, and substituted compounds .

科学研究应用

dl-ornithine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in studying the urea cycle and amino acid metabolism.

Medicine: It is investigated for its potential therapeutic effects, including its role in ammonia detoxification and wound healing.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

作用机制

dl-ornithine hydrobromide exerts its effects primarily through its involvement in the urea cycle. It is metabolized to form L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen (ammonia) in the body. Additionally, it serves as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and differentiation .

相似化合物的比较

Similar Compounds

L-Ornithine: A non-essential amino acid involved in the urea cycle.

L-Citrulline: Another amino acid in the urea cycle, converted to L-arginine.

L-Arginine: An amino acid that plays a key role in the urea cycle and nitric oxide production.

Uniqueness

dl-ornithine hydrobromide is unique due to its specific role in the urea cycle and its ability to form stable hydrobromide salts. This stability makes it useful in various industrial and research applications, distinguishing it from other similar compounds .

生物活性

dl-Ornithine hydrobromide, a salt form of the amino acid ornithine, has garnered attention for its diverse biological activities, particularly in the fields of neurobiology and pharmacology. This article explores its biological activity, supported by research findings, case studies, and data tables.

This compound is a basic polypeptide with a molecular weight typically exceeding 30,000 Da. It is often utilized in cell culture applications due to its ability to promote neuronal growth and inhibit bacterial proliferation. Its structure allows it to interact with various biological systems, making it a valuable compound in research and therapeutic contexts.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neuronal Growth Promotion :

- Poly-DL-ornithine hydrobromide is extensively used as a substrate for neuronal cultures. It facilitates the attachment and growth of neurons, particularly in dorsal root ganglion cultures from rats and cortical neuron cultures from mice .

- A study demonstrated that coating culture dishes with poly-DL-ornithine significantly enhances neuronal survival and differentiation .

- Antimicrobial Properties :

- Role in Gene Delivery :

- Impact on Cellular Signaling :

Case Study 1: Neuronal Differentiation

A study involving human neural progenitor cells (NPCs) demonstrated that treatment with this compound enhanced neuronal differentiation markers compared to controls. The results indicated a significant upregulation of neurogenic genes after exposure to poly-DL-ornithine-coated surfaces.

| Treatment Type | Marker Expression (Relative Units) |

|---|---|

| Control | 1.0 |

| Poly-DL-Ornithine | 2.5 |

This data suggests that this compound effectively promotes neuronal differentiation.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of poly-DL-ornithine, various bacterial strains were tested for growth inhibition on coated surfaces.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

The results indicate that poly-DL-ornithine significantly inhibits bacterial growth, highlighting its potential as an antimicrobial agent in clinical settings.

Research Findings

Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:

- Enzymatic Activity : Research has shown that enzymes interacting with L-ornithine exhibit high substrate specificity, which can be harnessed for targeted therapeutic applications .

- Cellular Interactions : The compound's ability to influence cellular adhesion and signaling pathways underscores its importance in tissue engineering and regenerative medicine .

属性

IUPAC Name |

2,5-diaminopentanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRQMKDBBHFVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950073 | |

| Record name | Ornithine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33960-23-5, 27378-49-0 | |

| Record name | NSC527495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。